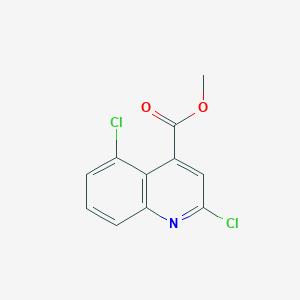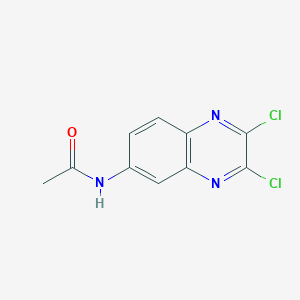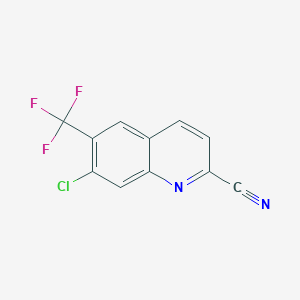
(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a chloro-substituted aniline moiety linked to a dihydronaphthalene ring system, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can be achieved through the Schiff base reaction. This involves the condensation of 4-chloroaniline with 3,4-dihydronaphthalen-1(2H)-one under acidic or basic conditions. The reaction typically proceeds as follows:
Reactants: 4-chloroaniline and 3,4-dihydronaphthalen-1(2H)-one.
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide).
Solvent: Common solvents include ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)thiourea: Contains a thiourea group, offering different chemical properties.
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine: Features a hydrazine group, which can lead to different biological activities.
Uniqueness
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is unique due to its specific combination of a chloro-substituted aniline and a dihydronaphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
64300-01-2 |
|---|---|
Formule moléculaire |
C16H14ClN |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
Clé InChI |
YRVANHQGRRJABV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)


